2-(Bromomethyl)-5-methylpyrimidine hydrobromide
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Overview
Description
2-(Bromomethyl)-5-methylpyrimidine hydrobromide is a chemical compound with significant applications in various fields of scientific research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromomethyl group at the 2-position and a methyl group at the 5-position of the pyrimidine ring makes this compound particularly interesting for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-methylpyrimidine hydrobromide typically involves the bromination of 5-methylpyrimidine. One common method is the reaction of 5-methylpyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). This reaction proceeds via a free radical mechanism to introduce the bromomethyl group at the 2-position of the pyrimidine ring .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For example, the use of thionyl chloride as a scavenger of water generated during the esterification reaction can improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-methylpyrimidine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-5-methylpyrimidine, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-(phenylmethyl)-5-methylpyrimidine .
Scientific Research Applications
2-(Bromomethyl)-5-methylpyrimidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-methylpyrimidine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted derivatives. This reactivity is exploited in the synthesis of complex organic molecules and in the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Bromoethylamine hydrobromide: Contains a bromoethyl group instead of a bromomethyl group.
3-Bromopropylamine hydrobromide: Contains a bromopropyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)-5-methylpyrimidine hydrobromide is unique due to the presence of both a bromomethyl group and a methyl group on the pyrimidine ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(bromomethyl)-5-methylpyrimidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c1-5-3-8-6(2-7)9-4-5;/h3-4H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGKCXXCTSJGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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